[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone
CAS No.:
Cat. No.: VC11377831
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O2 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-2-yl)methanone |
| Standard InChI | InChI=1S/C21H23N3O2/c1-22-19-6-4-3-5-16(19)15-20(22)21(25)24-13-11-23(12-14-24)17-7-9-18(26-2)10-8-17/h3-10,15H,11-14H2,1-2H3 |
| Standard InChI Key | VKYDQNQLTWMILU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
Synthesis and Chemical Reactivity
The synthesis of compounds similar to 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step processes that require careful optimization to achieve high yields and purity of the final product. The piperazine ring can participate in nucleophilic substitution reactions, while the sulfonyl group can act as a leaving group under certain conditions. The indole moiety is known for its reactivity in electrophilic aromatic substitution reactions.
Biological Activities and Applications
Preliminary studies indicate that compounds similar to 4-(4-methoxyphenyl)piperazin-1-ylmethanone may exhibit various biological activities, including anti-inflammatory and anticancer properties. The sulfonamide structure is often associated with pharmacological effects, and indole derivatives are known for their role in neurotransmitter modulation and potential therapeutic applications in treating neurological disorders.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| {4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone | Not specified | Sulfonyl group, indole at position 4 |
| (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone | Not specified | Fluorine on indole, different position |
| 4-(4-methoxyphenyl)piperazin-1-ylmethanone | C17H25N3O2 | Piperidine instead of indole |
These compounds highlight the structural diversity and potential biological activities within this class of molecules.
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